molecular formula C8H14O2 B1590561 Methyl 2-cyclopentylacetate CAS No. 2723-38-8

Methyl 2-cyclopentylacetate

Cat. No. B1590561
CAS RN: 2723-38-8
M. Wt: 142.2 g/mol
InChI Key: ILSNISVKFYYCCE-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentylacetate is a chemical compound with the CAS number 2723-38-8 . It has a molecular weight of 142.2 and its IUPAC name is methyl cyclopentylacetate . It is stored in a dry room at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for Methyl 2-cyclopentylacetate is 1S/C8H14O2/c1-10-8(9)6-7-4-2-3-5-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Use in Chemical Synthesis and Solvent Applications

  • Green Solvent Alternative : Cyclopentyl methyl ether (CPME), a compound structurally related to Methyl 2-cyclopentylacetate, has gained attention in chemical synthesis as a greener alternative to hazardous solvents. It exhibits low acute or subchronic toxicity, moderate irritation, and is devoid of mutagenicity and skin sensitization. Its wide utility and detailed toxicity study position CPME as an environmentally friendly solvent for modern chemical transformations (Watanabe, 2013).

Role in Organic Chemistry and Synthesis

  • Synthesis of Odoriferous Components : The compound has been utilized in the synthesis of dihydrojasmonate, a derivative of methyl jasmonate. Methyl jasmonate itself, chemically related to Methyl 2-cyclopentylacetate, is an important odoriferous component of jasmine oil. The synthetic route involved in producing its dihydro-derivative highlights the compound's importance in flavor and fragrance chemistry (Demole, Lederer, & Mercier, 1962).

Environmental Applications

  • Bioremediation Enhancement : Studies have explored the use of cyclodextrins, related to Methyl 2-cyclopentylacetate, in enhancing the bioremediation of soils contaminated with transformer oil. This includes improving the mobility and bioavailability of contaminants and has been demonstrated in both laboratory and field experiments, indicating its potential for environmental cleanup (Molnár et al., 2005).

Biomedical and Pharmaceutical Applications

  • Cholesterol Manipulation in Cells : Studies involving methylated beta-cyclodextrin, a derivative of Methyl 2-cyclopentylacetate, have shown its ability to manipulate cell cholesterol content. This application is critical in tissue culture cells and offers a reproducible method for modulating cholesterol, which is vital in biomedical research and potential therapeutic applications (Christian, Haynes, Phillips, & Rothblat, 1997).

Safety And Hazards

Methyl 2-cyclopentylacetate has been classified with the GHS07 pictogram . The signal word for this substance is “Warning” and it has the hazard statement H302 . The precautionary statements associated with this substance are P264, P270, P301+P312, and P330 .

properties

IUPAC Name

methyl 2-cyclopentylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-8(9)6-7-4-2-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSNISVKFYYCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500903
Record name Methyl cyclopentylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyclopentylacetate

CAS RN

2723-38-8
Record name Methyl cyclopentylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cooled and stirred solution of cyclopentylacetic acid (7.9 g, 0.062 mol) in 30 ml of ether was added an excess solution of diazomethane in ether. After concentration, the residue was distilled under reduced pressure to give a colorless transparent liquid of methyl cyclopentylacetate (yielded amount 5.5g, 0.039 mol, yield 62.5%, b.p. 64°-65° C./15 mmHg). Then, a solution of n-butyl lithium in hexane (1.58N, 55.7 ml, 0.088 mol) was added dropwise to a stirred solution of dimethyl methylphosphonate (10.9 g, 0.088 mol) in 100 ml of anhydrous THF under argon atmosphere at -78° C. After 30 minutes, the above-mentioned methyl cyclopentylacetate (5.0 g, 0.035 mol) in 10 ml of anhydrous THF was further added dropwise, and the mixture was stirred in situ for 30 minutes. This reaction mixture was allowed to warm to 0° C., diluted with 5.3 ml of acetic acid and 20 ml of water, and concentrated. 30 ml of water was added to the residue. The mixture was extracted with ethyl acetate (50 ml×2), and the combined ethyl acetate layers were washed with water (20 ml×1) and brine (20 ml×1), dried over anhydrous sodium sulfate, and concentrated. The residue was distilled under reduced pressure to give a colorless transparent oil of dimethyl 3-cyclopentyl-2-oxo-propylphosphonate (7.8 g, 0.033 mol, yield 94.7%, b.p. 110°-112° C./0.13 mmHg), which was assigned the structure by the following data:
[Compound]
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reactant
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7.9 g
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Quantity
30 mL
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Synthesis routes and methods II

Procedure details

Thionyl chloride (7.0 ml) was slowly added to a solution of cyclopentylacetic acid (8.0 ml) in dry methanol (60 ml) and the mixture was stirred at 23° for 20 h. The mixture was concentrated in vacuo; then, the residue was taken up in DCM (100 ml), washed with a 5% sodium bicarbonate solution (50 ml), water (50 ml) and brine (50 ml), dried and concentrated in vacuo to give the title compound (6.47 g) as a yellow oil, which was not purified further. T.l.c. CH-EA (1:1), Rf =0.79. 1H-NMR: 3.70(s); 2.35(s); 2.4-2.15(m); 1.8(m); 1.7-1.5(m); 1.2(m).
Quantity
7 mL
Type
reactant
Reaction Step One
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8 mL
Type
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60 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PD Clayman - 2021 - search.proquest.com
Enzymes, nature’s catalysts, are capable of incredible rate accelerations and unparalleled selectivities. Due to the biological importance of chiral compounds, methods for selectively …
Number of citations: 2 search.proquest.com
L Schiavo, L Lebedel, P Massé… - The Journal of …, 2018 - ACS Publications
… 17f was obtained from methyl 2-cyclopentylacetate (561 mg, 3.94 mmol) as an uncolored oil (435 mg, 51%). H NMR (400 MHz, CDCl 3 , δ): 4.68 (ABX, 1H, C 1 H, J = 6.4, J = 4.8 Hz), …
Number of citations: 7 pubs.acs.org
A Olejarz-Maciej, S Mogilski, T Karcz, T Werner… - Molecules, 2023 - mdpi.com
Pain is a very unpleasant experience that makes life extremely uncomfortable. The histamine H 4 receptor (H 4 R) is a promising target for the treatment of inflammatory and immune …
Number of citations: 8 www.mdpi.com

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